Boc-Abu-OH

Overview

Description

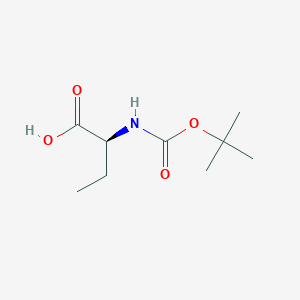

Boc-Abu-OH, or tert-butoxycarbonyl-L-2-aminobutyric acid (CAS: 34306-42-8), is a protected amino acid derivative widely used in peptide synthesis, medicinal chemistry, and catalysis. Its molecular formula is C₉H₁₇NO₄ (MW: 203.24), featuring a Boc (tert-butoxycarbonyl) group that protects the amine functionality while enabling selective deprotection during synthesis . This compound is structurally characterized by a four-carbon backbone (butyric acid) with a chiral center at the α-carbon, making it a valuable intermediate in asymmetric synthesis and drug development .

Preparation Methods

Synthetic Routes for Boc-Abu-OH

Classical Solution-Phase Synthesis

The most established method involves reacting DL-2-aminobutyric acid with Boc₂O in a basic aqueous-methanol system. A typical procedure dissolves DL-2-aminobutyric acid in a sodium hydroxide–methanol solution, followed by slow addition of Boc₂O at 0–5°C. The reaction proceeds for 12–24 hours, yielding this compound after acidification and extraction .

Key Steps:

-

Protection: Boc₂O selectively reacts with the amino group, forming the Boc-protected intermediate.

-

Workup: The crude product is partitioned between ethyl acetate and potassium bisulfate, washed with bicarbonate and brine, and dried over MgSO₄ .

Yield and Purity:

This method typically achieves 80–85% yield, with purity exceeding 95% after recrystallization from ethyl acetate–hexane mixtures .

Enzymatic Resolution for Enantiomeric Control

Racemic N-benzoyl-2-aminobutyric acid undergoes enzymatic hydrolysis using L-specific acylases (e.g., from Thermococcus litoralis or Aspergillus melleus) to isolate the (S)-enantiomer. The process involves:

-

Hydrolysis: Racemic substrate (100–500 g/L) is treated with acylase at pH 8–9 and 60–85°C for 19–24 hours .

-

Separation: The (S)-2-aminobutyric acid is isolated via acidification and extraction, while the unreacted (R)-enantiomer remains in the organic phase .

Example Protocol (Patent WO2010019469A2):

-

Substrate: 364.5 g N-benzoyl-2-aminobutyric acid in 3.5 L water.

-

Conditions: 65°C, pH 8, 238,500 units of L-acylase.

-

Outcome: 23 g (S)-2-aminobutyric acid hydrochloride after 19 hours .

Solid-Phase Peptide Synthesis (SPPS) Adaptations

This compound is incorporated into automated SPPS workflows using Merrifield resins. The Boc group is retained during iterative coupling cycles, with TFA deprotection reserved for final cleavage. This approach minimizes side reactions and enables rapid assembly of peptide sequences .

Critical Parameters:

-

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt).

-

Deprotection: 30% TFA in dichloromethane (DCM) for 30 minutes .

Reaction Conditions and Optimization

Solvent Systems

-

Protection Step: Methanol–water mixtures (3:1 v/v) optimize Boc₂O reactivity while maintaining substrate solubility .

-

Enzymatic Hydrolysis: Aqueous buffers at pH 8–9 enhance acylase activity and substrate stability .

Temperature and pH Effects

-

Classical Synthesis: Reactions at 0–5°C minimize racemization, while room-temperature stirring completes the process .

-

Enzymatic Resolution: Elevated temperatures (65–85°C) accelerate hydrolysis but require thermostable enzymes .

Catalytic and Stoichiometric Considerations

-

Boc₂O Usage: A 1.2:1 molar ratio of Boc₂O to amine ensures complete protection without excess reagent .

-

Enzyme Loading: 500–1,000 units per gram of substrate balances cost and reaction rate .

Industrial Production Methods

Large-scale synthesis employs continuous-flow reactors for Boc protection and immobilized acylase columns for enantiomeric resolution. Key advancements include:

-

Immobilized Enzymes: Acylase adsorbed onto ion-exchange resins enables reuse over multiple batches .

-

Automation: HPLC-controlled systems monitor reaction progress and adjust parameters in real time .

Table 1: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical Solution-Phase | 80–85 | 95–98 | Moderate |

| Enzymatic Resolution | 70–75 | 99+ | High |

| Solid-Phase SPPS | 90–95 | 98–99 | Low |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): δ 1.46 (9H, s, Boc CH₃), 3.79 (3H, s, OCH₃), 4.39 (1H, m, α-CH) .

-

¹³C NMR: 28.24 (Boc CH₃), 80.30 (Boc quaternary carbon), 171.34 (COOH) .

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase (5 μm, 4.6 × 250 mm).

-

Eluent: 60:40 acetonitrile–water with 0.1% TFA.

Mass Spectrometry

Applications in Peptide Research

This compound’s synthetic versatility supports diverse applications:

Chemical Reactions Analysis

Types of Reactions

Boc-Abu-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Major Products Formed

Deprotection: The removal of the Boc group yields the free amino acid, L-2-aminobutyric acid.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

Synthetic Routes

Boc-Abu-OH is synthesized from DL-2-aminobutyric acid through the following steps:

- Dissolve DL-2-aminobutyric acid in a mixed solution of sodium hydroxide and methanol.

- Treat the reaction mixture with di-tert-butyl dicarbonate (BocO) to introduce the Boc protecting group.

Chemical Reactions

This compound undergoes several key reactions:

- Deprotection Reactions : The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

- Coupling Reactions : It can be coupled with other amino acids using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Scientific Research Applications

This compound finds extensive use in various fields:

Peptide Synthesis

- Building Block : It serves as a critical building block in the synthesis of peptides and peptidomimetics, facilitating the creation of complex peptide structures.

- Solid-Phase Peptide Synthesis : The compound is particularly valuable in solid-phase peptide synthesis due to its ability to undergo selective deprotection without affecting other functional groups.

Biological Studies

- Protein Interactions : this compound is employed in studies investigating protein-protein interactions and enzyme-substrate relationships.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against pathogens like Staphylococcus aureus, disrupting bacterial membranes as part of their mechanism of action.

Medicinal Chemistry

- Therapeutic Peptides : The compound is crucial for developing peptide-based drugs, particularly those targeting specific biological pathways.

- Drug Development : Its role in synthesizing biologically active compounds positions it as a significant player in pharmaceutical research.

Industrial Applications

- Synthetic Peptides Production : In industrial settings, this compound is used for producing synthetic peptides for research and pharmaceutical purposes.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| This compound Derivative 1 | Staphylococcus aureus | Moderate |

| This compound Derivative 2 | Escherichia coli | Low |

Mechanism of Action

The primary function of Boc-Abu-OH is to serve as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free amino acid or peptide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Abu-OH belongs to the family of Boc-protected amino acids. Below is a detailed comparison with structurally analogous compounds:

Boc-Ala-OH (Boc-L-alanine)

- Structure : Shorter three-carbon backbone (alanine) compared to this compound.

- Applications : Used in peptide synthesis and catalysis.

- Performance in Catalysis : In Pd(II)-catalyzed enantioselective C-H olefination, Boc-Ala-OH achieved 46% yield and 54% ee, lower than this compound (51% yield, 67% ee) .

Boc-Val-OH (Boc-L-valine)

- Structure : Branched side chain (isopropyl group) vs. linear butyl chain in this compound.

- Performance in Catalysis : Boc-Val-OH showed lower yield (39%) but higher enantioselectivity (93% ee) in Pd(II)-catalyzed reactions .

- Thermodynamic Stability : The branched side chain in Boc-Val-OH increases steric hindrance, favoring higher ee but reducing reaction efficiency.

Boc-Nva-OH (Boc-L-norvaline)

- Structure: Five-carbon linear chain (norvaline) vs. four-carbon in this compound.

Table 1: Comparison of this compound with Structurally Similar Amino Acids in Pd(II)-Catalyzed C-H Olefination

| Compound | Side Chain Structure | Yield (%) | ee (%) |

|---|---|---|---|

| This compound | Linear (C4) | 51 | 67 |

| Boc-Ala-OH | Linear (C3) | 46 | 54 |

| Boc-Val-OH | Branched (C4) | 39 | 93 |

| Boc-Nva-OH | Linear (C5) | 63 | 61 |

Data sourced from Pd(II)-catalyzed reaction studies .

Comparison with Functionally Similar Compounds

Boc-Ser(tBu)-OH (Boc-O-tert-butyl-L-serine)

- Functionality : Contains a protected hydroxyl group, enabling participation in hydrogen bonding.

- Application in Drug Synthesis: Used in the synthesis of imidazopyridine-fused diazepinones, achieving 91% ee in antiproliferative compound synthesis .

- Key Difference : The hydroxyl group in Boc-Ser(tBu)-OH introduces polarity, which may enhance solubility but complicate purification compared to this compound.

Boc-Nle-OH (Boc-L-norleucine)

- Structure: Six-carbon linear chain (norleucine).

- Performance : In C-H activation reactions, Boc-Nle-OH achieved 59% yield and 81% ee, highlighting the trade-off between chain length and enantioselectivity .

H-Aib-OH (2-Aminoisobutyric acid)

- Structure: Non-proteinogenic amino acid with a geminal dimethyl group.

- Role : Used in peptide helices to stabilize conformations. Unlike this compound, H-Aib-OH lacks a Boc group, limiting its utility in stepwise synthesis .

Biological Activity

Introduction

Boc-Abu-OH, or N-Boc-2-aminobutyric acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. As a protected amino acid, it serves as a building block in peptide synthesis and has implications in drug development, particularly for therapeutic peptides and peptoids. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functional group of 2-aminobutyric acid. This modification enhances the stability and solubility of the compound during synthesis and biological evaluations.

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties, particularly against various strains of bacteria. Research conducted on short cationic peptoids derived from this compound showed significant activity against Staphylococcus aureus, a common pathogen associated with infections.

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | S. aureus | Moderate |

The mechanism of action appears to involve disruption of bacterial membranes, which is a common pathway for antimicrobial peptides.

Peptide Synthesis

This compound is frequently utilized in the synthesis of bioactive peptides. Its incorporation into peptide sequences can enhance stability and bioavailability. For instance, studies have demonstrated that peptides containing this compound can maintain biological activity while improving pharmacokinetic profiles.

Table: Peptide Synthesis Yield

| Peptide Sequence | Yield (%) | Biological Activity |

|---|---|---|

| Tripeptide with this compound | 60% | Antimicrobial activity |

| Octadepsipeptide with this compound | 55% | Cytotoxicity against cancer cells |

Case Study 1: Antimicrobial Efficacy

In a study published in Frontiers in Microbiology, researchers evaluated the antimicrobial efficacy of peptides synthesized using this compound. The study found that certain peptide analogs retained significant activity against S. aureus, with minimal cytotoxicity to mammalian cells.

Case Study 2: Cancer Cell Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound-containing peptides on cancer cell lines. The results indicated that these peptides could induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. Studies suggest that peptides incorporating this compound can alter membrane permeability, leading to cell lysis in bacteria and apoptosis in cancer cells.

Membrane Interaction Studies

Research has shown that this compound-based peptides exhibit strong binding affinity to lipid bilayers, which is crucial for their antimicrobial action. The interfacial activity of these peptides allows them to disrupt bacterial membranes effectively.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Abu-OH, and how can its purity be verified?

this compound synthesis typically involves tert-butoxycarbonyl (Boc) protection of L-2-aminobutyric acid (Abu) under anhydrous conditions. A common method includes:

- Reaction Steps : Activation of Abu with Boc-anhydride in the presence of a base (e.g., sodium bicarbonate) in tetrahydrofuran (THF) or dioxane.

- Purification : Recrystallization from ethyl acetate/hexane mixtures or reversed-phase HPLC.

- Purity Verification : Analytical techniques such as 1H/13C NMR (to confirm functional groups and stereochemistry), mass spectrometry (for molecular weight validation), and elemental analysis (to assess carbon/nitrogen ratios) are critical .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key methods include:

| Technique | Purpose | Example Parameters |

|---|---|---|

| NMR Spectroscopy | Confirm structural integrity, stereochemistry | δ 1.4 ppm (Boc tert-butyl), δ 3.2–4.0 ppm (α-CH) |

| HPLC | Assess purity and retention time | C18 column, 0.1% TFA in H2O/ACN gradient |

| IR Spectroscopy | Identify functional groups (e.g., carbonyl) | ~1700 cm⁻¹ (Boc C=O stretch) |

| Melting Point | Physical consistency | Compare with literature values (e.g., 85–87°C) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

Conflicting solubility data may arise from variations in solvent polarity, temperature, or impurities. A systematic approach includes:

- Controlled Solubility Testing : Use standardized solvents (e.g., DMSO, DMF, water) under controlled temperatures (20–40°C) with purity-verified samples.

- Meta-Analysis : Compare literature data using databases like SciFinder or Reaxys, filtering by solvent system and analytical methods (e.g., gravimetric vs. spectroscopic quantification) .

- Statistical Modeling : Apply multivariate regression to identify variables influencing solubility discrepancies.

Q. What strategies optimize this compound’s coupling efficiency in solid-phase peptide synthesis (SPPS)?

Coupling efficiency depends on:

- Activation Reagents : Compare HBTU, HATU, or DIC/Oxyma for minimal racemization.

- Solvent Effects : Use DMF or NMP for optimal swelling of resin-bound peptides.

- Kinetic Monitoring : Track reaction progress via LC-MS to identify incomplete couplings and adjust molar ratios .

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, reagent equivalents, and reaction time.

Q. How can researchers design stability studies to evaluate this compound under varying storage conditions?

Stability studies should follow ICH guidelines for forced degradation:

- Accelerated Conditions : Expose samples to 40°C/75% RH (relative humidity) for 1–3 months.

- Analytical Endpoints : Monitor degradation via HPLC (new peaks indicating hydrolysis or oxidation) and NMR (loss of Boc group).

- Statistical Models : Apply Arrhenius equations to predict shelf-life under ambient conditions .

Q. How should researchers address conflicting data on this compound’s reactivity in peptide chain elongation?

Conflicting reactivity reports may stem from:

- Sequence Context : Adjacent residues (e.g., steric hindrance from bulky side chains).

- Orthogonal Validation : Use MALDI-TOF MS to confirm peptide chain length and circular dichroism (CD) to assess secondary structure integrity.

- Comparative Studies : Replicate conflicting protocols side-by-side, controlling for resin type (e.g., Wang vs. Rink amide) and deprotection conditions (e.g., TFA concentration) .

Q. Methodological Guidance for Data Collection and Reporting

Q. How to ensure reproducibility of this compound synthesis protocols in academic publications?

- Detailed Experimental Sections : Include molar ratios, solvent grades, and purification thresholds (e.g., ≥95% purity by HPLC).

- Supporting Information : Provide raw NMR spectra, HPLC chromatograms, and crystallography data (if applicable) in supplementary files .

- Literature Cross-Referencing : Cite established protocols for Boc-protection of analogous amino acids (e.g., Boc-Gly-OH).

Q. What frameworks are recommended for formulating hypothesis-driven research questions involving this compound?

- PICO Framework :

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to peptide synthesis challenges .

Q. Data Contradiction and Validation

Q. How to reconcile discrepancies in this compound’s reported NMR chemical shifts?

- Standardization : Calibrate NMR spectrometers using tetramethylsilane (TMS) or internal solvent references (e.g., DMSO-d6 at δ 2.50 ppm).

- Collaborative Validation : Share raw data with peer labs for independent analysis .

- Contextual Reporting : Document solvent, temperature, and concentration in all shift assignments .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFVIPIQXAIUAY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373147 | |

| Record name | Boc-Abu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34306-42-8 | |

| Record name | (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34306-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-((tert)-Butoxycarbonyl)amino)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034306428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boc-Abu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.